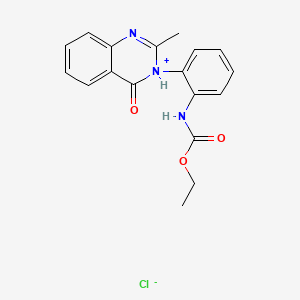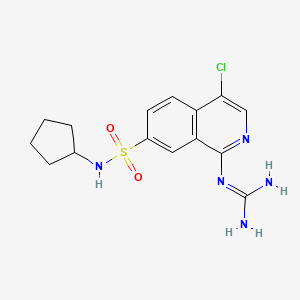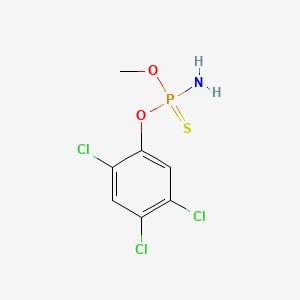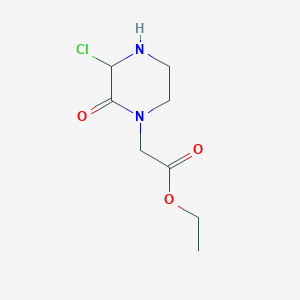
Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate is an organic compound with the molecular formula C8H13ClN2O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate typically involves the reaction of ethyl chloroacetate with 3-chloro-2-oxopiperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: this compound hydrolyzes to form 3-chloro-2-oxopiperazine and ethanol.
Reduction: Reduction yields the corresponding alcohol, Ethyl 2-(3-hydroxy-2-oxopiperazin-1-yl)acetate.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. For example, it may interact with peptidyl-prolyl cis-trans isomerase, affecting protein folding and function .
Comparación Con Compuestos Similares
Ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate can be compared with other similar compounds, such as:
- Ethyl 2-(3-oxopiperazin-1-yl)acetate
- Ethyl 2-(3-chloro-6-oxopyridazin-1-yl)acetate
- Methyl 2-(3-oxopiperazin-1-yl)acetate
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. This compound is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets.
Propiedades
Número CAS |
1222655-64-2 |
|---|---|
Fórmula molecular |
C8H13ClN2O3 |
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
ethyl 2-(3-chloro-2-oxopiperazin-1-yl)acetate |
InChI |
InChI=1S/C8H13ClN2O3/c1-2-14-6(12)5-11-4-3-10-7(9)8(11)13/h7,10H,2-5H2,1H3 |
Clave InChI |
ZBLLBWVWBSIPIG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1CCNC(C1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B13743361.png)


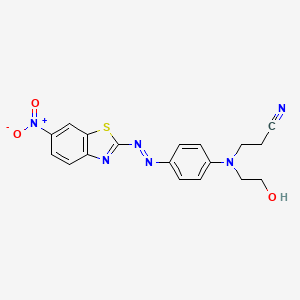

![2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13743389.png)
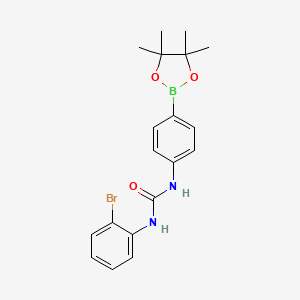
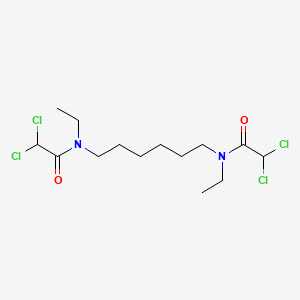
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)
